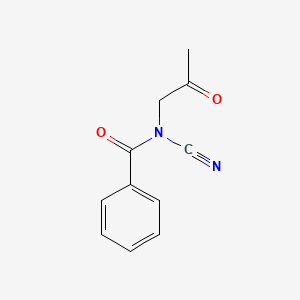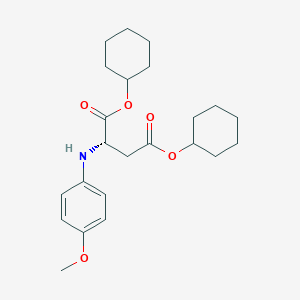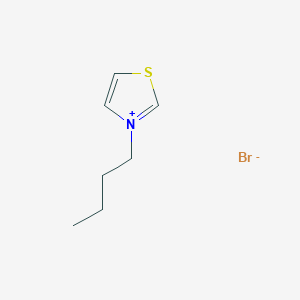
2-Fluorooxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorooxirane is an organic compound with the molecular formula C₂H₃FO It is a fluorinated derivative of oxirane, characterized by the presence of a fluorine atom attached to the oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorooxirane can be synthesized through several methods. One common approach involves the reaction of epichlorohydrin with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. Another method involves the fluorination of oxirane using elemental fluorine or fluorinating agents such as sulfur tetrafluoride.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and controlled reactions. The process may include the use of specialized catalysts and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorooxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluoroacetaldehyde or fluoroacetic acid.
Reduction: Reduction reactions can yield fluoroethanol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products:
Oxidation: Fluoroacetaldehyde, fluoroacetic acid.
Reduction: Fluoroethanol.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluorooxirane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of fluorinated polymers and materials with unique properties such as chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of 2-Fluorooxirane involves its reactivity with various nucleophiles. The fluorine atom’s electronegativity makes the carbon-fluorine bond highly polarized, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations and biological studies to understand enzyme-substrate interactions and reaction pathways.
Comparación Con Compuestos Similares
Oxirane: The non-fluorinated parent compound.
2-Chlorooxirane: A chlorinated analog.
2-Bromooxirane: A brominated analog.
Comparison: 2-Fluorooxirane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity compared to its chlorinated and brominated counterparts. The fluorine atom’s small size and high electronegativity also influence the compound’s behavior in chemical reactions, making it a valuable tool in various applications.
Propiedades
Número CAS |
64515-39-5 |
|---|---|
Fórmula molecular |
C2H3FO |
Peso molecular |
62.04 g/mol |
Nombre IUPAC |
2-fluorooxirane |
InChI |
InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2 |
Clave InChI |
NRSWGNXBEVDTNI-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)
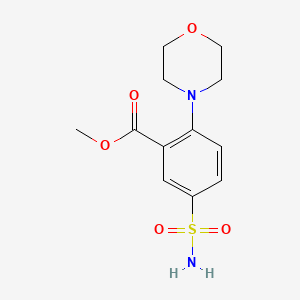

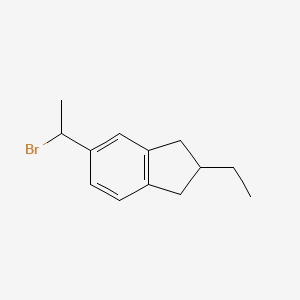
![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)

